

centanafadine clinical trial inclusion exclusion criteria ADHD

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Compound Focus: Centanafadine

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Inclusion and Exclusion Criteria

The following tables summarize the core eligibility requirements for **centanafadine** ADHD trials, compiled from recent and ongoing studies [1] [2].

Table 1: Key Inclusion Criteria

Category	Requirement Details
Age	4 to 12 years (pediatric trial) [1] or 18 to 65 years (adult trials) [2].
Diagnosis	Primary diagnosis of ADHD confirmed by DSM-5 criteria, using standardized tools (e.g., MINI-KID [1] or ACDS [2]).
Symptom Severity	Minimum total raw score of ≥ 28 on the ADHD-RS-5 at baseline [1] or a similar score on the AISRS for adults [2].
Clinical Global Impression	Score of 4 or higher on the CGI-S at baseline [1] [2].
Prior Treatment (Young Children)	For subjects aged 4-5 years: must have failed adequate psychotherapy or be deemed severe enough to require pharmacotherapy [1].

Table 2: Key Exclusion Criteria

Category	Requirement Details
Comorbid Psychiatric Disorders	Excludes Tourette's, Psychosis, Bipolar Disorder, Autism Spectrum Disorder, PTSD, and current Major Depressive Episode. Generalized Anxiety, Oppositional Defiant Disorder, or OCD are excluded if severe enough to interfere with the trial [1].
Suicide Risk	History of suicidal behavior within the past 6 months, current active suicidal ideation or behavior, or significant risk as per investigator's judgment [1] [2].
Cardiovascular & Health	Uncontrolled hypertension, symptomatic hypotension, or abnormal ECG findings (e.g., QTcF ≥ 450 ms for males or ≥ 470 ms for females) [2]. BMI ≥ 40 kg/m ² or ≤ 5 th percentile [1].
Concurrent Treatments	Recent initiation, change, or discontinuation of psychological interventions for ADHD within 30 days before screening [1]. Current use of prohibited psychotropic medications [2].
Substance Use	Evidence of current substance use disorder or a positive drug test for drugs of abuse at baseline [2].
Prior Exposure	History of any prior exposure to centanafadine [2].

Experimental Protocol Design

Clinical trials for **centanafadine** typically employ a **randomized, double-blind, placebo-controlled** design, which is considered the gold standard for establishing the efficacy and safety of an investigational drug [3]. The workflow involves several key periods.

- **Screening and Washout Period (Up to 28 days):** Participants are screened against inclusion/exclusion criteria. A washout period discontinues prohibited medications (e.g., ≥ 7 days for stimulants, ≥ 21 days for non-stimulants) [3].
- **Single-Blind Placebo Run-in (7 days):** All participants receive a placebo to identify and exclude placebo responders and establish a more stable baseline [3].
- **Double-Blind Treatment (6-8 weeks):** Participants are randomized to receive **centanafadine** or placebo. Dosing often involves titration; for example, in adult trials, the 400 mg TDD group started

with 200 mg for the first week before escalation [3].

- **Follow-up (7-10 days post-dose):** Includes safety assessments via telephone calls and in-clinic visits to monitor for any adverse events after treatment discontinuation [4] [3].

Efficacy and Safety Data

Clinical trials have demonstrated **centanafadine's** efficacy in reducing core ADHD symptoms with a generally tolerable safety profile.

Table 3: Summary of Efficacy and Safety Findings from Clinical Trials

Trial Population & Design	Primary Efficacy Outcome (vs. Placebo)	Common Treatment-Emergent Adverse Events (TEAEs)	Safety Conclusions
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| **Adults (Phase 3 RCT)** [3] 6 weeks, 200 mg/d & 400 mg/d | **LS mean difference in AISRS:** Study 1: 200 mg/d: -3.16 (P=0.019); 400 mg/d: -2.74 (P=0.039) Study 2: 200 mg/d: -4.01 (P=0.002); 400 mg/d: -4.47 (P=0.001) | - Overall rate of TEAEs was low.

- Small increase in TEAEs with increasing dose. | - Low incidence of serious TEAEs and abuse potential-related AEs.
- Generally safe and well-tolerated. | | **Adolescents (Phase 3 RCT)** [5] 6 weeks, 328.8 mg once daily | **LS mean difference in ADHD-RS-5:** -18.50 vs -14.15 (P=0.0006) at week 6. | Decreased appetite, nausea, headache, and rash. | - Most AEs were mild or moderate.
- No indications of abuse or diversion. | | **Adults (52-Week Open-Label)** [4] Long-term safety, 400 mg TDD | **Exploratory Efficacy:** AISRS total scores improved up to 57% from baseline. | Insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), headache (7.0%). | - 61.4% reported ≥ 1 TEAE, mostly mild/moderate.
- 12.3% discontinued due to TEAEs. | | **Healthy Adults (Thorough QT Study)** [6] Supratherapeutic dose (800 mg) | **Cardiac Repolarization:** No clinically meaningful effect on QTc interval. C-QTc slope not significant. | - | **Centanafadine** does not prolong the QT interval, indicating a low cardiac risk. |

Mechanism of Action and Rationale

Centanafadine is a potential first-in-class **norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)**. Its strongest affinity is for the norepinephrine transporter (NET), followed by the dopamine (DAT)

and serotonin (SERT) transporters [5] [7].

This triple reuptake inhibition is the scientific rationale for its development. While traditional ADHD treatments target primarily dopamine and norepinephrine pathways to address core symptoms, the addition of serotonergic activity is theorized to help with **emotional dysregulation, impulsivity, and comorbid symptoms of anxiety and low mood** often seen in individuals with ADHD [5].

Research Implications and Future Directions

- **Positioning in ADHD Treatment: Centanafadine** represents a new **non-stimulant, non-controlled** pharmacological option [4]. It may be particularly relevant for patients who have comorbid emotional symptoms, do not tolerate stimulants well, or are at risk for stimulant misuse [5].
- **Ongoing and Future Research:** While its triple reuptake activity holds promise for broader symptom relief, robust data demonstrating direct improvements in mood are still emerging [5]. An ongoing Phase 3b trial (NCT06973577) is specifically evaluating **centanafadine's** efficacy in adults with ADHD and comorbid anxiety, which may provide deeper insights into its role in managing complex comorbidities [2].

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